molecular formula C18H22ClN3O2 B1677301 Ondansetron hydrochloride dihydrate CAS No. 103639-04-9

Ondansetron hydrochloride dihydrate

Cat. No.: B1677301
CAS No.: 103639-04-9
M. Wt: 347.8 g/mol
InChI Key: WRZJOBREMUDSSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ondansetron hydrochloride dihydrate involves several steps, starting from the base compound, dimethylamino-methyl-carbazolone. The process includes recrystallization to achieve high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis and purification processes. The compound is crystallized from ondansetron base using water and activated carbon to ensure high purity . The final product is a white to off-white powder that is soluble in water and normal saline .

Chemical Reactions Analysis

Types of Reactions

Ondansetron hydrochloride dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Major Products Formed

The major products formed from these reactions are typically derivatives of ondansetron, which may have different pharmacological properties or improved stability .

Scientific Research Applications

Medical Uses

Ondansetron hydrochloride dihydrate is primarily indicated for:

  • Chemotherapy-Induced Nausea and Vomiting : It is particularly effective in preventing nausea and vomiting caused by highly emetogenic chemotherapy regimens, such as those containing cisplatin. Clinical studies have demonstrated that ondansetron significantly reduces the incidence of nausea and vomiting in patients undergoing chemotherapy, with complete control achieved in approximately 73% of pediatric patients when administered intravenously alongside dexamethasone .
  • Postoperative Nausea and Vomiting : Ondansetron is also utilized to prevent nausea and vomiting following surgical procedures. A randomized controlled trial involving 670 children showed that a single dose effectively reduced postoperative nausea and vomiting .
  • Radiation Therapy : While less commonly used for this purpose, ondansetron can help manage nausea associated with radiation therapy .
  • Hyperemesis Gravidarum : Off-label use includes treating severe nausea and vomiting during pregnancy, particularly when other antiemetics have failed. A large cohort study indicated no significant fetal risk associated with ondansetron compared to other antiemetics .

Pharmacokinetics

  • Absorption and Distribution : Ondansetron is well absorbed with a bioavailability of approximately 60% when taken orally. It has a volume of distribution of about 4 liters per kilogram .
  • Metabolism : The drug undergoes hepatic metabolism predominantly via cytochrome P450 enzymes, particularly CYP3A4, CYP2D6, and CYP1A2. Its half-life varies between 3 to 6 hours depending on patient demographics and health status .
  • Excretion : Less than 5% of the absorbed dose is excreted unchanged in urine, indicating extensive metabolism prior to elimination .

Safety Profile

Ondansetron is generally well tolerated; however, some adverse effects have been reported:

  • Common Side Effects : Headache (11%) and constipation (4%) are among the most frequently observed side effects .
  • Rare Cardiovascular Events : There have been isolated reports of tachycardia, hypotension, and electrocardiographic changes, particularly with higher doses exceeding 16 mg intravenously due to increased risk of QT prolongation .

Case Study 1: Pediatric Chemotherapy Patients

A multi-center study involving pediatric patients aged 1 to 17 years evaluated the efficacy of ondansetron in controlling emesis during chemotherapy. The study found that intravenous administration at a dose of 5 mg/m² resulted in complete emesis control in 73% of participants on the worst day of chemotherapy .

Case Study 2: Postoperative Use

In a double-blind trial involving children aged 1 to 24 months undergoing surgery, ondansetron was administered as a single dose preoperatively. The results demonstrated significant efficacy in reducing postoperative nausea and vomiting compared to placebo controls .

Summary Table of Applications

ApplicationIndicationEfficacy Evidence
Chemotherapy-induced nauseaHighly emetogenic chemotherapy (e.g., cisplatin)Complete control in ~73% pediatric patients
Postoperative nauseaFollowing surgical proceduresSignificant reduction in postoperative symptoms
Radiation therapyNausea managementLimited but positive outcomes reported
Hyperemesis gravidarumSevere pregnancy-related nauseaNo significant fetal risk compared to other drugs

Properties

IUPAC Name

9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O.ClH.H2O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZJOBREMUDSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

128061-08-5
Details Compound: 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride, hydrate (1:1:1)
Record name 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128061-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103639-04-9, 99614-01-4
Record name Ondansetron hydrochloride dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103639-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,2,3,9,-Tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one (18.3g) in a hot mixture of isopropanol (90ml) and water (18.3ml) was treated with concentrated hydrochloric acid (6.25ml). The hot mixture was filtered and the filtrate diluted with isopropanol (90ml) and stirred at room temperature for 17h, cooled to 2° and the solid filtered off (21.6g). A sample (6g) was recrystallized from a mixture of water (6ml) and isopropanol (10ml) to give the title compound as a white crystalline solid (6g) m.p. 178.5°-179.5°.
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
18.3 mL
Type
solvent
Reaction Step One
Quantity
6.25 mL
Type
reactant
Reaction Step Two
Name
title compound

Synthesis routes and methods II

Procedure details

The crude ondansetron from Example 4 (190 grams; 0.65 mol) was suspended in a mixture of isopropanol (1.2 L) and water (0.24 L). Concentrated hydrochloric acid (32% (w/w)) was added until the pH of the mixture was about 1-2 (about 70 mL). The solution was heated to reflux temperature for one hour and then cooled to room temperature. The precipitated crystals were collected by filtration, and dried to provide 117 grams (0.32 mol; 49% yield) of crude ondansetron hydrochloride dihydrate. The purity was determined to be about 98-99% by HPLC.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
0.24 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-2
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
ondansetron hydrochloride dihydrate
Yield
49%

Synthesis routes and methods III

Procedure details

To the solution of 11 ml of acetyl chloride in 350 ml of actonitrile, was slowly added 21 ml of N,N,N′,N′-tetramethyldiaminomethane at 0° C., which was then stirred for 10 min. 20 g of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one and 50 g of 2-methyl imidazole was subsequently added to the reaction mixture under reflux. After completion of reaction, the resulting solid was filtered and washed with acetonitrile and water, and then dried. The resulting solid was suspended in 250 ml of ethanol, and 11 ml of conc. HCl was slowly added thereto, which was then stirred for 2 hours. The resulting solid was filtered and washed with cold ethanol, and then re-crystallized with water to give 28.3 g of pure white title compound (yield 78%).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Name
pure white title compound
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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